3-azetidinecarboxylic Acid 3-azetidinecarboxylic Acid A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity.
Brand Name: Vulcanchem
CAS No.: 36476-78-5
VCID: VC21539817
InChI: InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7)
SMILES: Array
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol

3-azetidinecarboxylic Acid

CAS No.: 36476-78-5

Cat. No.: VC21539817

Molecular Formula: C4H7NO2

Molecular Weight: 101.10 g/mol

* For research use only. Not for human or veterinary use.

3-azetidinecarboxylic Acid - 36476-78-5

Specification

CAS No. 36476-78-5
Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
IUPAC Name azetidine-3-carboxylic acid
Standard InChI InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7)
Standard InChI Key GFZWHAAOIVMHOI-UHFFFAOYSA-N
Canonical SMILES C1C(C[NH2+]1)C(=O)[O-]

Introduction

Chemical Identity and Structure

Azetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle with a carboxylic acid group at the 3-position. This compound represents an important class of small, constrained amino acid derivatives that have become increasingly relevant in modern synthetic and medicinal chemistry.

Basic Chemical Information

The compound is characterized by the following key identifiers:

ParameterInformation
Chemical FormulaC4H7NO2
Molecular Weight101.11 g/mol
CAS Number36476-78-5
IUPAC NameAzetidine-3-carboxylic acid
InChI KeyGFZWHAAOIVMHOI-UHFFFAOYSA-N
SMILES NotationOC(=O)C1CNC1

This small heterocyclic compound contains an azetidine ring with a carboxylic acid substituent at the 3-position, making it a conformationally constrained amino acid analog. The structure represents a valuable scaffold for medicinal chemistry and peptide research due to its unique spatial arrangement and reactivity profile .

Physical and Chemical Properties

Azetidine-3-carboxylic acid possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is crucial for researchers working with this compound.

Physical Characteristics

PropertyValue
Physical StateSolid
AppearanceWhite to Off-White
Melting Point286°C (decomposition)
Boiling Point189.47°C (rough estimate)
Density1.2245 (rough estimate)
Refractive Index1.4540 (estimate)

Azetidine-3-carboxylic acid appears as a white to off-white solid at room temperature. It undergoes decomposition around 286°C rather than exhibiting a clean melting transition, which is characteristic of many amino acids and their derivatives .

Chemical Properties

PropertyValue
SolubilitySoluble in water
pKa2.74±0.20 (Predicted)
Storage ConditionsSealed in dry conditions, 2-8°C

The compound is notably soluble in water, which is an important characteristic for its applications in biological systems and aqueous-phase reactions. With a predicted pKa of 2.74±0.20, it exhibits acidic properties typical of carboxylic acids. For optimal stability, it should be stored in sealed containers under dry conditions at 2-8°C .

Synthesis and Production Methods

Several synthetic routes have been developed to prepare azetidine-3-carboxylic acid and its derivatives, reflecting the importance of these compounds in chemical research.

Standard Synthetic Approaches

The synthesis of azetidine-3-carboxylic acid typically involves cyclization reactions to form the strained four-membered ring system. One established approach involves the formation of aziridine intermediates that undergo ring expansion to yield the desired azetidine structure .

Advanced Synthetic Methods

A more sophisticated synthetic pathway described in the literature involves a multi-step process:

  • Amination of suitable precursors

  • Bromination reactions

  • Base-induced cyclization of alkyl 2-(bromomethyl)acrylates

This approach initially yields aziridines as kinetically favored cyclization products, which can subsequently be transformed into 3-bromoazetidine-3-carboxylic acid derivatives through thermal isomerization. This method provides access to functionalized azetidine derivatives containing a bromo-substituted carbon center, which serves as a versatile handle for further functionalization .

Functionalization Strategies

The bromine-containing derivatives can undergo various transformations through nucleophilic substitution reactions with:

  • Carbon nucleophiles

  • Sulfur nucleophiles

  • Oxygen nucleophiles

  • Nitrogen nucleophiles

Additional elaboration of the amino and carboxyl groups allows for the preparation of a diverse array of conformationally constrained azetidine-3-carboxylic acid derivatives .

Applications in Chemical and Biological Research

Azetidine-3-carboxylic acid has found numerous applications in various scientific disciplines, particularly in pharmaceutical research and peptide chemistry.

Pharmaceutical Applications

In pharmaceutical research, azetidine-3-carboxylic acid derivatives have demonstrated significant utility:

  • As building blocks for the design of novel drug candidates

  • In targeting specific biological pathways

  • For developing treatments with improved efficacy and reduced side effects

A notable example includes the incorporation of 3-aminoazetidine-3-carboxylic acid in CE-178,253, a CB1 antagonist developed by Pfizer for obesity treatment .

Peptide Chemistry

Azetidine-3-carboxylic acid serves as a valuable intermediate in polypeptide synthesis. The compound's constrained structure when incorporated into peptides can:

  • Induce specific conformational restrictions

  • Enhance peptide stability against enzymatic degradation

  • Modify the biological activity of the resulting peptides

  • Improve pharmacokinetic properties of peptide-based therapeutics

Foldameric Applications

Perhaps one of the most intriguing applications of azetidine-3-carboxylic acid and its derivatives is in the field of foldamers—artificial molecules designed to adopt well-defined secondary structures similar to natural peptides and proteins. The conformational constraints imposed by the azetidine ring can induce specific folding patterns, making these compounds valuable tools in the development of novel biomimetic materials with tailored properties .

Biological Activity and Agricultural Uses

Beyond its utility in synthetic chemistry, azetidine-3-carboxylic acid exhibits interesting biological properties with practical applications.

Gametocidal Activity

Some derivatives of azetidine-3-carboxylic acid have been reported to demonstrate gametocidal activity, suggesting potential applications in reproductive biology and agricultural science .

Agricultural Applications

Azetidine-3-carboxylic acid has been utilized as a chemical hybridizing agent in agriculture. This application leverages the compound's biological properties to influence plant reproduction processes, potentially enabling the development of hybrid varieties with improved characteristics .

Storage RecommendationDetails
TemperatureCool place, ambient temperatures
Container RequirementsTightly closed in dry, well-ventilated place
IncompatibilitiesStore away from strong oxidizing agents

When heated to decomposition, azetidine-3-carboxylic acid can emit toxic nitrogen oxide (NOx) vapors, highlighting the importance of proper handling techniques and avoiding conditions that might lead to thermal decomposition .

Current Research Trends and Future Directions

Research interest in azetidine-3-carboxylic acid continues to grow, with several emerging areas of investigation showing particular promise.

Medicinal Chemistry Applications

Current research is exploring the incorporation of azetidine-3-carboxylic acid derivatives into new drug candidates, particularly those targeting neurological disorders, inflammatory conditions, and metabolic diseases. The conformational constraints provided by the azetidine ring can lead to improved receptor selectivity and metabolic stability .

Materials Science

In materials science, Boc-protected azetidine-3-carboxylic acid is being investigated for the development of novel polymers and coatings. These applications leverage the unique structural properties of the azetidine ring to impart enhanced durability and resistance to environmental factors .

Bioconjugation Chemistry

Azetidine-3-carboxylic acid derivatives are finding applications in bioconjugation processes, where they facilitate the attachment of drugs to antibodies or other biomolecules. This approach holds promise for improving drug delivery systems and enhancing the therapeutic efficacy of various treatments .

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